Cas no 56207-34-2 (Benzene,1,1'-[methylenebis(oxy)]bis[4-methoxy-)

Benzene,1,1'-[methylenebis(oxy)]bis[4-methoxy- structure
56207-34-2 structure
Product Name:Benzene,1,1'-[methylenebis(oxy)]bis[4-methoxy-
CAS No:56207-34-2
MF:C15H16O4
MW:260.285144805908
CID:373611
PubChem ID:92059
Update Time:2025-04-19

Benzene,1,1'-[methylenebis(oxy)]bis[4-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,1'-[methylenebis(oxy)]bis[4-methoxy-
    • 1-methoxy-4-[(4-methoxyphenoxy)methoxy]benzene
    • 4,4'-[methylenebis(oxy)]bisanisole
    • 1,1'-[methanediylbis(oxy)]bis(4-methoxybenzene)
    • 4,4'-(Methylenebis(oxy))bisanisole
    • 4,4-Methylenebis(oxy)anisole
    • Benzene, 1,1'-(methylenebis(oxy))bis(4-methoxy-
    • Formaldehyde di(hydroquinonemonomethylether) acetal
    • SY298193
    • NS00033481
    • DTXSID6069086
    • 56207-34-2
    • SCHEMBL10637391
    • Bis(4-methoxyphenoxy)methane
    • UNII-9WMG95WM69
    • 9WMG95WM69
    • EINECS 260-052-7
    • Inchi: 1S/C15H16O4/c1-16-12-3-7-14(8-4-12)18-11-19-15-9-5-13(17-2)6-10-15/h3-10H,11H2,1-2H3
    • InChI Key: QFFLBMLWXFZRRN-UHFFFAOYSA-N
    • SMILES: O(COC1C=CC(=CC=1)OC)C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 260.10488
  • Monoisotopic Mass: 260.104859
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.9
  • XLogP3: 3.6

Experimental Properties

  • Density: 1.132
  • Boiling Point: 408.7°Cat760mmHg
  • Flash Point: 152.3°C
  • Refractive Index: 1.543
  • PSA: 36.92
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